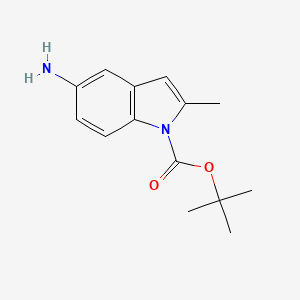![molecular formula C6H9N7 B13061484 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that features two triazole rings, specifically 1,2,4-triazole and 1,2,3-triazole. These triazole rings are known for their stability and ability to participate in various chemical reactions, making them valuable in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common approach is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, catalyzed by copper(I) ions . This reaction is often carried out in aqueous media, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often use metal-free catalysts and are designed to be atom-economical and environmentally benign .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole rings act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .
Aplicaciones Científicas De Investigación
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in biochemical assays and molecular docking studies.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mecanismo De Acción
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzyme active sites, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the triazole rings and the enzyme’s amino acid residues .
Comparación Con Compuestos Similares
1,2,4-Triazole: Known for its antifungal properties.
1,2,3-Triazole: Widely used in click chemistry for its stability and reactivity.
Uniqueness: 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both 1,2,4-triazole and 1,2,3-triazole rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential in various applications .
Propiedades
Fórmula molecular |
C6H9N7 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
1-[2-(1,2,4-triazol-1-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C6H9N7/c7-6-3-12(11-10-6)1-2-13-5-8-4-9-13/h3-5H,1-2,7H2 |
Clave InChI |
VHVWZJQBNJPOMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NN1CCN2C=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)




